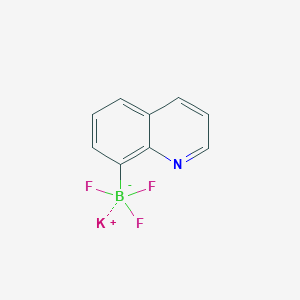

Potassium quinoline-8-trifluoroborate

CAS No.:

Cat. No.: VC13439328

Molecular Formula: C9H6BF3KN

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BF3KN |

|---|---|

| Molecular Weight | 235.06 g/mol |

| IUPAC Name | potassium;trifluoro(quinolin-8-yl)boranuide |

| Standard InChI | InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8;/h1-6H;/q-1;+1 |

| Standard InChI Key | HPQVFTVKGNXQEP-UHFFFAOYSA-N |

| SMILES | [B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+] |

Introduction

Structural Characterization and Physicochemical Properties

Potassium quinoline-8-trifluoroborate features a planar quinoline ring fused to a borate group, with the trifluoroborate (–BF₃K) substituent at the 8-position. The quinoline system contributes π-conjugation and coordination sites, while the trifluoroborate group enhances solubility in polar solvents and stability under ambient conditions. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.06 g/mol | |

| Melting Point | 308–313 °C (decomposition) | |

| Solubility | Soluble in DMF, acetone, H₂O | |

| Storage Conditions | 2–8°C under inert atmosphere |

The compound’s stability arises from the trifluoroborate group, which resists hydrolysis compared to boronic acids, making it ideal for prolonged storage and iterative synthetic procedures .

Synthetic Methodologies

Two-Step Synthesis via Suzuki-Miyaura Precursors

The most common route involves a two-step process:

-

Borylation of Halogenated Quinolines:

Bromoquinoline derivatives react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and potassium acetate, yielding quinoline-8-boronic acid pinacol esters . For example:This step achieves yields of 80–93% under optimized conditions (80–95°C, inert atmosphere) .

-

Trifluoroborate Formation:

The boronic ester is treated with potassium bifluoride (KHF₂) in a methanol-water mixture, converting the –Bpin group to –BF₃K :This step proceeds at room temperature with yields exceeding 90% .

Alternative Pd-Catalyzed Borylation

Recent advancements employ Pd-catalyzed direct borylation of chloroquinolines with B₂pin₂, bypassing halogen intermediates. Using Pd(OAc)₂ and XPhos ligands, this method achieves C-4 borylation on quinoline scaffolds, though C-8 selectivity requires tailored ligands .

Chemical Reactivity and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

Potassium quinoline-8-trifluoroborate is a pivotal reagent in Suzuki reactions, coupling with aryl halides (e.g., Ar–X, X = Cl, Br) to form biaryl structures. Key features include:

-

Catalytic System: Pd(OAc)₂/XPhos or PdCl₂(dppf) with Cs₂CO₃ as base .

-

Scope: Compatible with electron-rich and electron-deficient aryl halides, yielding cross-coupled products in 75–98% efficiency .

For example:

Oxidation and Functionalization

The trifluoroborate group undergoes oxidation with H₂O₂ or O₂ to form boronic acids, enabling further derivatization . Reduction with NaBH₄ yields secondary alcohols, though competing β-hydride elimination necessitates careful temperature control .

Biological Interactions

Preliminary studies suggest interactions with enzymes such as HIPK2 (homeodomain-interacting protein kinase 2), where the quinoline scaffold acts as a kinase inhibitor core . The trifluoroborate group may enhance binding affinity through electrostatic interactions with catalytic lysine residues .

Applications in Synthetic and Medicinal Chemistry

Pharmaceutical Intermediate Synthesis

The compound serves as a building block for HIPK2 inhibitors, critical in antifibrotic drug development. Coupling with heteroaryl chlorides yields potent kinase inhibitors with IC₅₀ values <100 nM .

Protein Modification and Bioconjugation

Quinoline-8-trifluoroborate derivatives enable site-specific protein modification via amide-forming ligations. At physiological pH, the 8-quinoline group facilitates rapid conjugation with hydroxylamine-functionalized proteins (k ≈ 4 M⁻¹s⁻¹) . This has been demonstrated in PEGylation of sfGFP (superfolder green fluorescent protein) .

Material Science

In OLEDs, the compound acts as an electron-transport layer due to its high electron affinity (EA ≈ 3.2 eV) . Its thermal stability (>300°C) suits vacuum deposition processes .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume